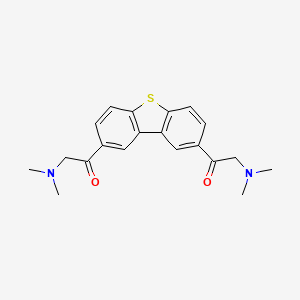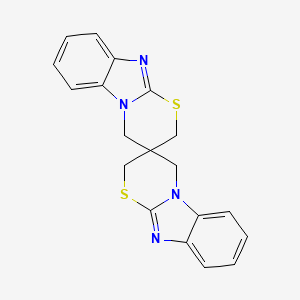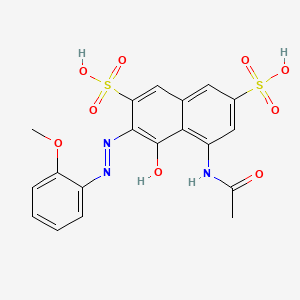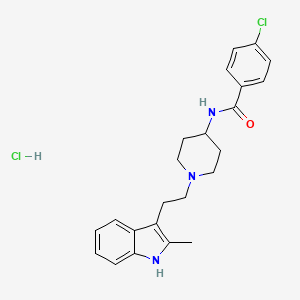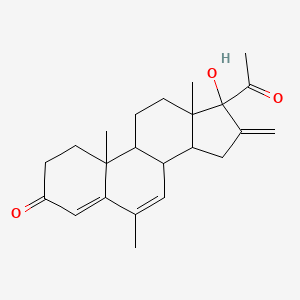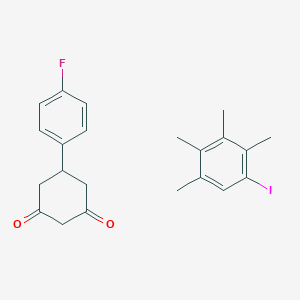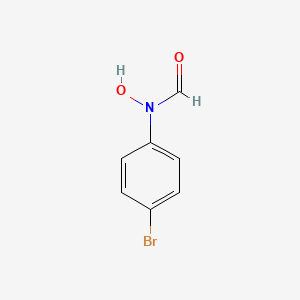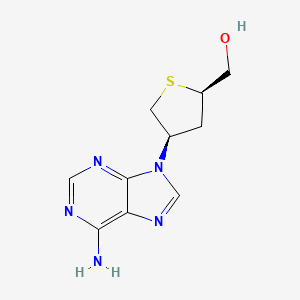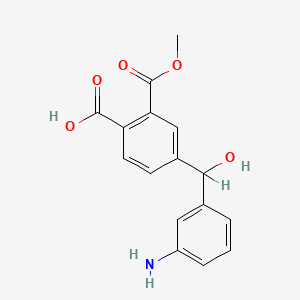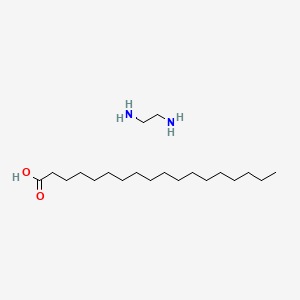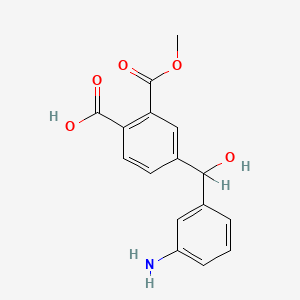
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester typically involves multi-step organic reactions. One common method involves the esterification of 1,2-Benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The intermediate product is then reacted with 3-aminophenylmethanol under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzenedicarboxylic acid, dimethyl ester
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
34406-48-9 |
|---|---|
Molekularformel |
C16H15NO5 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
4-[(3-aminophenyl)-hydroxymethyl]-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8,14,18H,17H2,1H3,(H,19,20) |
InChI-Schlüssel |
UQOAIHHWBIPKJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(C2=CC(=CC=C2)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


